

Dyprnone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Dyprnone

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This in-depth technical guide provides a comprehensive overview of **Dyprnone** (CAS No. 495-45-4), a versatile ketone with applications ranging from a plasticizer to a key intermediate in organic synthesis. This document details its physicochemical properties, experimental protocols for its synthesis, and its role in various chemical transformations.

Core Data at a Glance

Dyprnone, chemically known as 1,3-Diphenyl-2-buten-1-one or β -Methylchalcone, is a well-characterized organic compound.^{[1][2]} Its fundamental properties are summarized below for quick reference.

Property	Value	Reference
CAS Number	495-45-4	[3][4][5]
Molecular Formula	C ₁₆ H ₁₄ O	[1][3][6]
Molecular Weight	222.28 g/mol	[1][3][7]
Appearance	Yellow, dense liquid	[2]
Boiling Point	340-345 °C (at 760 mmHg, with partial decomposition)	[7]
225 °C (at 22 mmHg)	[7]	
150-155 °C (at 1.0 mmHg)	[7]	
Density	1.1080 g/cm ³ (at 15 °C)	[7]
Refractive Index	1.6343 (at 20 °C)	[7]
Solubility	Insoluble in water; Soluble in alcohol and ether.	[7]

Synthesis of Dyprone: Experimental Protocols

Dyprone is primarily synthesized through the self-condensation of two molecules of acetophenone.[2] Various catalysts can be employed to facilitate this reaction. Below are detailed protocols for two common methods.

Synthesis using Aluminum tert-Butoxide

This method, a modification of the procedure by Adkins and Cox, provides a good yield of **Dyprone**.

Materials:

- Dry xylene
- Dry acetophenone
- Aluminum tert-butoxide

- Water
- Ether

Procedure:

- In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a Vigreux column connected to a condenser, combine 345 g of dry xylene, 120 g of dry acetophenone, and 135 g of aluminum tert-butoxide.
- Heat the mixture in an oil bath to maintain the reaction temperature between 133-137 °C.
- tert-Butyl alcohol will distill off at 80-85 °C. Continue the distillation for 2 hours by keeping the heating bath between 150-155 °C.
- Cool the reaction mixture to 100 °C and cautiously add 40 ml of water with continuous stirring to hydrolyze the aluminum tert-butoxide.
- Reflux the mixture for an additional 15 minutes.
- After cooling, transfer the mixture to centrifuge bottles and separate the aluminum hydroxide by centrifugation.
- Extract the product from the aluminum hydroxide precipitate with approximately 1 liter of ether, performing the extraction four times.
- Remove the ether and tert-butyl alcohol by distillation at atmospheric pressure.
- Remove the xylene by distillation under reduced pressure (25-50 mmHg).
- Transfer the residue to a smaller flask and distill off the unreacted acetophenone at approximately 80 °C/10 mmHg.
- Finally, distill the **Dyprone** at 150-155 °C/1 mmHg. The expected yield is 85-91 g (77-82%).

Synthesis using Polyphosphoric Acid

This method offers a straightforward alternative for the preparation of **Dyprone**.

Materials:

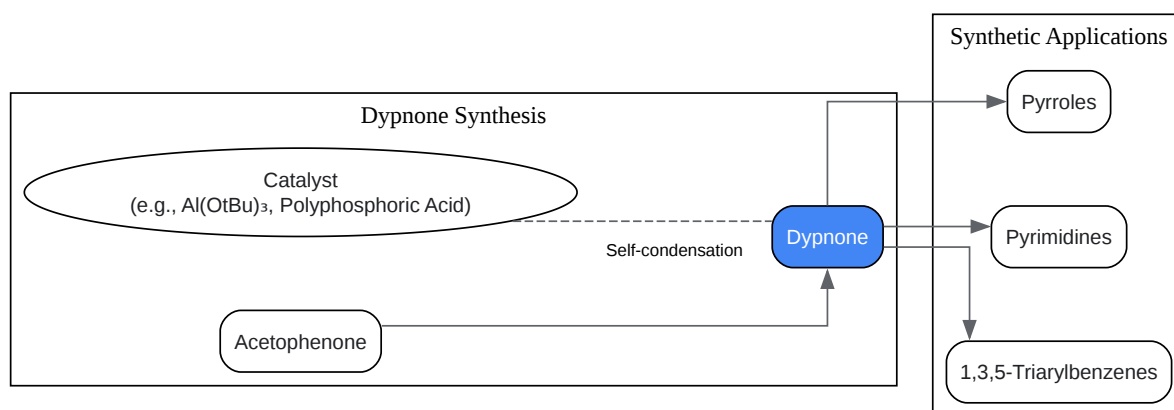
- Acetophenone
- Polyphosphoric acid
- Benzene

Procedure:

- In a reaction vessel, mix 120 g (1.0 mole) of acetophenone and 300 g of polyphosphoric acid with 156 g of benzene.
- Stir and reflux the mixture at approximately 70 °C for 6 hours.
- After the reaction is complete, wash the reaction mixture with water.
- Distill the mixture to obtain **Dypnone**, a yellowish liquid with a boiling point of 246 °C at 50 mmHg.

Chemical Transformations and Applications

Dypnone serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its versatile reactivity allows for the construction of more complex molecular architectures.



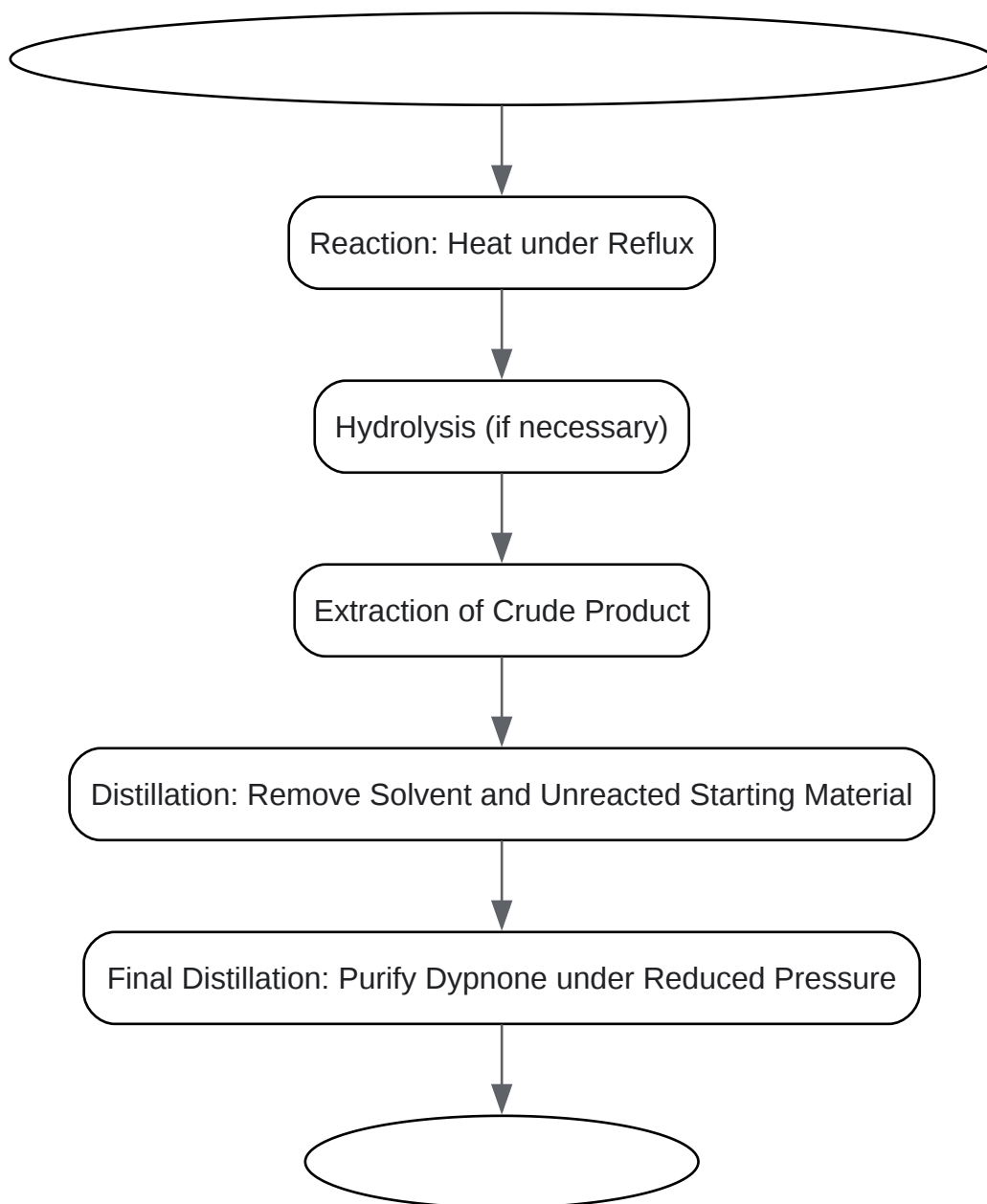
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Caption: Synthetic pathway from Acetophenone to **Dyprone** and its subsequent use as a precursor for various heterocyclic and aromatic compounds.

Dyprone is a key starting material for the synthesis of substituted pyrroles, pyrimidines, and 1,3,5-triarylbenzenes.^[2] These classes of compounds are of significant interest in medicinal chemistry and materials science. Beyond its role as a synthetic intermediate, **Dyprone** also finds application as a plasticizer for vinyl resins, an ultraviolet absorber in coatings, and as a base in perfumery.^[2]

Logical Workflow for Dyprone Synthesis and Purification

The general workflow for the synthesis and purification of **Dyprone** from acetophenone involves several key steps, as illustrated in the diagram below. The choice of catalyst and solvent system can be varied to optimize the reaction conditions.



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